3-(Dimethylamino)-2-nitrosophenol
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Overview
Description
3-(Dimethylamino)-2-nitrosophenol is an organic compound with the molecular formula C8H10N2O2 It is characterized by the presence of a dimethylamino group and a nitroso group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-2-nitrosophenol typically involves the nitration of 3-(Dimethylamino)phenol. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitroso group. Common reagents used in this process include nitric acid and sulfuric acid. The reaction is typically conducted at low temperatures to prevent over-nitration and to achieve high yields of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved safety. The use of automated systems ensures consistent product quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-2-nitrosophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, leading to the formation of ethers and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of ethers and esters.
Scientific Research Applications
3-(Dimethylamino)-2-nitrosophenol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the manufacture of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-2-nitrosophenol involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, which may contribute to the compound’s biological activity. Additionally, the dimethylamino group can interact with cellular membranes, affecting their permeability and function.
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)phenol: Lacks the nitroso group, making it less reactive in redox reactions.
2-Nitrosophenol: Lacks the dimethylamino group, affecting its solubility and interaction with biological targets.
3-(Dimethylamino)-2-nitrobenzene: Contains a nitro group instead of a nitroso group, leading to different chemical reactivity.
Uniqueness
3-(Dimethylamino)-2-nitrosophenol is unique due to the presence of both the dimethylamino and nitroso groups. This combination imparts distinct chemical properties, such as enhanced reactivity in redox reactions and potential biological activity. Its dual functionality makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H10N2O2 |
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Molecular Weight |
166.18 g/mol |
IUPAC Name |
3-(dimethylamino)-2-nitrosophenol |
InChI |
InChI=1S/C8H10N2O2/c1-10(2)6-4-3-5-7(11)8(6)9-12/h3-5,11H,1-2H3 |
InChI Key |
LYXRAQYIGHOEPN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C(=CC=C1)O)N=O |
Origin of Product |
United States |
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